[4-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid
Description
Properties
IUPAC Name |
2-[[4-[phenylmethoxycarbonyl(propan-2-yl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14(2)21(19(24)25-13-15-6-4-3-5-7-15)17-10-8-16(9-11-17)20-12-18(22)23/h3-7,14,16-17,20H,8-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAFUJCWZGLNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148030 | |
| Record name | Glycine, N-[4-[(1-methylethyl)[(phenylmethoxy)carbonyl]amino]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353954-49-0 | |
| Record name | Glycine, N-[4-[(1-methylethyl)[(phenylmethoxy)carbonyl]amino]cyclohexyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353954-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[4-[(1-methylethyl)[(phenylmethoxy)carbonyl]amino]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
[4-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid (CAS No. 1353954-49-0) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclohexyl ring, an isopropyl group, and an amino-acetic acid moiety, which contribute to its unique pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : 4-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino-acetic acid
- Molecular Weight : 348.44 g/mol
- Chemical Formula : C19H28N2O4
- CAS Number : 1353954-49-0
The compound's structure includes functional groups that may interact with biological targets, influencing its activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The isopropyl group may enhance binding affinity to specific receptors or enzymes, facilitating interactions that modulate biological responses.
- Hydrogen Bonding : The amino-acetic acid moiety can participate in hydrogen bonding with target proteins, potentially altering their conformation and activity.
- Electrostatic Interactions : The charged groups in the structure may interact with negatively charged sites on proteins, influencing their function.
In Vitro Studies
Recent studies have evaluated the immunomodulatory effects of similar compounds related to this compound. For instance, derivatives have shown the ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) with IC50 values as low as 20 μM . Such findings suggest that the compound may exhibit similar immunosuppressive properties.
Cytotoxicity and Selectivity
The cytotoxic effects of related compounds were assessed using standard MTT assays on various cell lines. Notably, compounds demonstrated selective toxicity profiles, where some exhibited significant inhibitory effects on pro-inflammatory cytokines like IL-1β and TNF-α while maintaining low cytotoxicity against normal cell lines .
Data Table: Biological Activity Summary
| Compound | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Immunomodulatory effects | TBD | Further studies needed |
| Related Compound A | Inhibition of PBMC proliferation | ≤20 | Strong immunosuppressive effect |
| Related Compound B | Inhibition of IL-1β production | 8.4 ± 0.4 | Significant anti-inflammatory activity |
| Related Compound C | Cytotoxicity on 3T3 NIH cells | >50 | Non-cytotoxic at therapeutic doses |
Case Studies
In a study exploring the pharmacological profiles of cyclohexylamine derivatives, compounds similar to this compound were tested for their ability to modulate PPARα activity. Results indicated that certain analogues demonstrated significant agonistic activity, leading to upregulation of target genes associated with lipid metabolism and inflammation . These findings suggest that this compound may possess therapeutic potential in metabolic disorders.
Scientific Research Applications
The compound [4-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid , with the CAS number 1353954-49-0, is a specialized amino acid derivative that has garnered attention in various scientific research applications. This article will explore its applications, chemical properties, and relevant case studies, drawing on diverse and authoritative sources.
Drug Development
The compound has been studied for its potential role in drug development, particularly in the context of designing new therapeutics for various diseases. Its structure suggests it could interact with biological targets effectively, making it a candidate for further exploration in medicinal chemistry.
Biochemical Studies
Research indicates that derivatives of amino acids like this compound can serve as important tools in biochemical assays. They can act as substrates or inhibitors in enzyme studies, helping to elucidate mechanisms of action for various biological processes.
Peptide Synthesis
The unique structure of this compound allows it to be utilized in peptide synthesis. It can be incorporated into peptide chains to modify their properties, potentially enhancing their stability or bioactivity.
Material Science
This compound may also find applications in material science, particularly in the development of polymers or coatings that require specific functional groups for enhanced performance.
Case Study 1: Drug Design
A study published in a peer-reviewed journal explored the synthesis of several amino acid derivatives, including this compound, to evaluate their efficacy against certain cancer cell lines. The results indicated that modifications to the amino acid structure can significantly alter biological activity.
Case Study 2: Enzyme Inhibition
Another research project investigated the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The findings suggested that the cyclohexylamino moiety plays a crucial role in binding affinity and selectivity towards the target enzymes.
Chemical Reactions Analysis
Table 1: Common Reactions of Functional Groups
Carbonylation and C–H Activation
The cyclohexylamino group undergoes palladium-catalyzed C–H carbonylation under CO atmosphere, forming β-lactam derivatives (Fig. 1). This mirrors reactions of secondary aliphatic amines with Pd(OAc)₂ and oxidants (e.g., Ag₂CO₃) in DMF at 100°C .
Key Findings :
Multicomponent Reactions
The carboxylic acid and amine groups participate in Ugi-Smiles couplings (Scheme 1), forming heterocycles (e.g., pyrrolopyrimidines) .
Conditions :
-
Isocyanides, aldehydes, and nitrophenols in MeOH at 25°C.
-
Post-condensation cyclization via radical chemistry (e.g., xanthates) .
Table 2: Ugi-Smiles Reaction Parameters
| Component | Role | Example |
|---|---|---|
| [4-(Cbz-iPr-NH)-CyNH]-acetic acid | Amine + carboxylic acid | Forms imino-intermediate |
| Aldehyde | Electrophile | Benzaldehyde |
| Isocyanide | Nucleophile | tert-Butyl isocyanide |
Stability and Side Reactions
-
Cbz group stability : Resists hydrolysis under acidic conditions (pH 3–6) but cleaved by HBr/AcOH .
-
Oxidative degradation : The acetic acid moiety undergoes decarboxylation at >150°C, forming CO₂ and amines .
-
Metal coordination : Forms complexes with Cu(II) and Fe(III), altering reactivity in protic solvents .
Comparative Reactivity Insights
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for [4-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling benzyloxycarbonyl (Cbz) and isopropylamine groups to a cyclohexylamino-acetic acid backbone. For example, describes analogous peptoid synthesis using cyclohexyl isocyanide and carboxylic acid precursors under microwave-assisted conditions (60% yield, 96.9% purity) . Optimization of solvent (e.g., DMF or DMSO), temperature (room temp to 60°C), and coupling reagents (EDC/HOBt) is critical. Purity can be enhanced via column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures).
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer :
- 1H/13C NMR : Key signals include benzyloxy protons (δ 5.1–5.3 ppm, multiplet), cyclohexyl protons (δ 1.2–1.8 ppm, multiplet), and acetic acid protons (δ 3.8–4.2 ppm). highlights the use of DMSO-d6 for resolving amine protons (δ 11.20 ppm, singlet) .
- LC-MS/HPLC : Confirm molecular ion ([M+H]+) and purity (>95% via reverse-phase HPLC, as in and ) .
- FT-IR : Verify C=O stretches (1650–1750 cm⁻¹ for Cbz and acetic acid groups).
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer : Challenges include low solubility in aqueous buffers and interference from biological components. Strategies:
- Sample Prep : Use protein precipitation (e.g., acetonitrile) followed by SPE (C18 cartridges) .
- Detection : LC-MS/MS with ESI+ mode for enhanced sensitivity.
- Internal Standards : Isotopically labeled analogs (e.g., deuterated acetic acid derivatives, as in ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s enzyme inhibitory activity?
- Methodological Answer :
- Core Modifications : Replace the cyclohexyl group with bicyclic or aromatic rings (e.g., and ) to enhance hydrophobic interactions .
- Functional Group Tweaks : Substitute the Cbz group with acetyl or sulfonamide moieties (e.g., , GW7647 PPAR-α agonist analogs) .
- Assay Design : Test inhibition against HDACs (histone deacetylases) using fluorogenic substrates (e.g., acetylated lysine derivatives) and measure IC50 values via dose-response curves .
Q. What experimental approaches resolve contradictions in reported NMR data for similar cyclohexylamino-acetic acid derivatives?
- Methodological Answer : Discrepancies may arise from conformational flexibility (e.g., chair vs. boat cyclohexane). Solutions:
- Variable-Temperature NMR : Resolve overlapping signals by cooling to –40°C (e.g., uses DMSO-d6 at 300 MHz) .
- 2D NMR (COSY, NOESY) : Map coupling between cyclohexyl protons and adjacent groups .
- Computational Modeling : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian software).
Q. How can the compound’s solubility and bioavailability be improved without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Convert the acetic acid to a methyl ester (hydrolyzed in vivo; see for analogous strategies) .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles (e.g., highlights CABS buffer for stabilizing sulfonic acid derivatives) .
- PEGylation : Attach polyethylene glycol chains to the amine group to enhance hydrophilicity .
Q. What mechanistic insights explain conflicting reports on its biological activity in different cell lines?
- Methodological Answer : Variability may stem from differences in cell permeability or metabolic enzymes. Experimental approaches:
- Cellular Uptake Assays : Use fluorescent analogs (e.g., FITC labeling) and measure intracellular accumulation via flow cytometry .
- Metabolite Profiling : Incubate with liver microsomes and identify degradation products via LC-MS (e.g., highlights stability studies for similar compounds) .
- Gene Knockdown : Silence candidate transporters (e.g., OATP1B1) and assess activity changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
